2-Ethylhexanoyl chloride
Overview
Description
2-Ethylhexanoyl chloride is an organic compound with the molecular formula C8H15ClO. It is a colorless to yellowish liquid with a pungent odor and is miscible with common organic solvents. This compound is primarily used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and organic peroxide initiators .
Mechanism of Action
- The primary target of 2-Ethylhexanoyl chloride is the synthesis of tert-butyl peroxy-2-ethylhexanoate (TBPEH) . TBPEH is an important compound used as an initiator for polymerization reactions and as a hardener for resins .
- The base (usually NaOH or KOH) deprotonates tert-butyl hydroperoxide (TBHP), making it a more reactive nucleophile. This deprotonation step enhances the reactivity of TBHP in the subsequent reaction .
- The peroxyesterification reaction competes with the unwanted acid chloride hydrolysis. The base ensures that the equilibrium favors the desired product .
- Impact on Bioavailability : Since this compound is consumed in the reaction, its bioavailability is relevant only within the reaction environment .
- The main outcome is the formation of TBPEH, which serves as an initiator for polymerization reactions and contributes to resin hardening .
- Efficacy and Stability : The use of phase-transfer catalysts (PTCs) enhances the reaction rate without affecting hydrolysis. Quaternary ammonium salts with longer alkyl chains are effective PTCs .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylhexanoyl chloride can be synthesized through the reaction of 2-ethylhexanoic acid with thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions, and the by-products include sulfur dioxide and hydrogen chloride gas. The general reaction is as follows:
C8H16O2+SOCl2→C8H15ClO+SO2+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of 2-ethylhexanoic acid to a reactor containing thionyl chloride. The reaction mixture is then distilled to separate the desired product from the by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylhexanoyl chloride primarily undergoes nucleophilic substitution reactions due to the presence of the acyl chloride functional group. It can react with various nucleophiles, such as alcohols, amines, and water, to form esters, amides, and carboxylic acids, respectively.
Common Reagents and Conditions:
Alcohols: Reacts with alcohols in the presence of a base (e.g., pyridine) to form esters.
Amines: Reacts with amines to form amides.
Water: Hydrolyzes in the presence of water to form 2-ethylhexanoic acid and hydrogen chloride.
Major Products:
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Carboxylic Acids: Formed from hydrolysis with water.
Scientific Research Applications
2-Ethylhexanoyl chloride is widely used in scientific research due to its versatility as a chemical intermediate. Some of its applications include:
Organic Synthesis: Acts as a crucial intermediate for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biomedical Research: Used in the synthesis of spin-labeled glycolipid analogues, which are valuable tools for studying the structure, dynamics, and interactions of cell membranes.
Comparison with Similar Compounds
Hexanoyl Chloride: Lacks the ethyl group on the second carbon.
Octanoyl Chloride: Has a longer carbon chain without the ethyl group on the second carbon.
Properties
IUPAC Name |
2-ethylhexanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO/c1-3-5-6-7(4-2)8(9)10/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSGQBNCVASPMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027308 | |
Record name | 2-Ethylhexanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5027308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Hexanoyl chloride, 2-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
760-67-8 | |
Record name | 2-Ethylhexanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=760-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Ethylhexanoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000760678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethylhexanoyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87892 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexanoyl chloride, 2-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Ethylhexanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5027308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylhexanoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.983 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-ETHYLHEXANOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81065MP285 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-ethylhexanoyl chloride used in the synthesis of Cs2AgInCl6 and Cs2AgSbCl6 nanocrystals?
A1: In the provided research, this compound serves as an acyl halide source. Acyl halides, like this compound, are known to react with metal acetates in the presence of ligands like oleic acid and oleylamine. This reaction ultimately leads to the formation of metal halide nanocrystals. []
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